1-[(2,3-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine
Description
1-[(2,3-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine is a piperazine derivative featuring two distinct aromatic substituents: a 2,3-dimethoxyphenylmethyl group at position 1 and a 3-phenoxyphenylmethyl group at position 2. These substituents confer unique physicochemical and pharmacological properties, making it a compound of interest in medicinal chemistry.
Properties
Molecular Formula |
C26H30N2O3 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C26H30N2O3/c1-29-25-13-7-9-22(26(25)30-2)20-28-16-14-27(15-17-28)19-21-8-6-12-24(18-21)31-23-10-4-3-5-11-23/h3-13,18H,14-17,19-20H2,1-2H3 |
InChI Key |
GRCKJLQFHWBPRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
1-[(2,3-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine is a complex organic compound noted for its unique chemical structure and potential biological applications. This compound features two aromatic rings substituted with methoxy and phenoxy groups, linked through a piperazine ring. Its synthesis typically involves multi-step organic reactions, making it a subject of interest in both medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and its molecular formula is . The presence of methoxy and phenoxy groups contributes to its distinctive chemical properties, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 430.54 g/mol |
| IUPAC Name | This compound |
| CAS Number | 895684-98-7 |
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. It may act as a ligand for several receptors or enzymes, influencing cellular processes such as signal transduction and metabolic pathways. The specific binding affinities can lead to either activation or inhibition of target proteins, which is critical for therapeutic applications.
Biological Activity
Research has indicated that compounds similar to this compound exhibit a variety of biological activities:
- Antiproliferative Effects : Studies have shown that piperazine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, LQFM018, a piperazine-containing compound, demonstrated significant antiproliferative activity against K562 leukemic cells through necroptosis mechanisms .
- Receptor Binding : Piperazine derivatives are known to interact with aminergic receptors, which are crucial for neurotransmission. This interaction can lead to varied physiological effects, including modulation of mood and cognition .
- Metabolic Modulation : Similar compounds have been found to influence the expression of cytochrome P450 enzymes involved in drug metabolism. This suggests potential implications for drug-drug interactions and metabolic pathways in vivo .
Case Studies
Several studies have focused on the biological activity of piperazine derivatives:
- Study on Antileukemic Activity : In vitro studies demonstrated that compounds like LQFM018 could induce cell death in leukemic cells via necroptotic signaling pathways. This highlights the potential for developing new cancer therapies based on piperazine scaffolds .
- Toxicological Assessments : Research into the toxicity profiles of similar compounds revealed that they could exhibit low cytotoxicity while maintaining potent biological activity. This characteristic makes them attractive candidates for further drug development .
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Neuropharmacology
1-[(2,3-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine has been investigated for its potential as a ligand for various receptors, including serotonin receptors. Its interactions may influence neurotransmitter systems, making it a candidate for developing treatments for psychiatric disorders such as depression and anxiety.
Antitumor Activity
Studies have shown that similar piperazine derivatives can exhibit cytotoxic effects against various cancer cell lines. Preliminary assays suggest that this compound may induce apoptosis in tumor cells through mechanisms involving mitochondrial dysfunction and caspase activation .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Research on related compounds indicates that piperazine derivatives can exhibit moderate to strong activity against bacterial strains, which could be explored further for therapeutic applications in treating infections .
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions, which may include the use of continuous flow reactors in industrial settings to ensure consistent product quality and yield. The synthetic routes often focus on optimizing yield while maintaining the integrity of the complex structure.
Case Study 1: Neuropharmacological Evaluation
A study conducted on the effects of similar compounds on serotonin receptor binding demonstrated that modifications in the aromatic substituents significantly influenced receptor affinity and selectivity. This highlights the importance of structural diversity in developing new neuropharmacological agents.
Case Study 2: Antitumor Activity Assessment
In vitro studies on cancer cell lines (e.g., MCF7 for breast cancer) showed that compounds with similar piperazine structures induced significant cytotoxic effects at low micromolar concentrations. These findings support further exploration into the therapeutic potential of this compound in oncology.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The compound’s uniqueness lies in its dual aromatic substitution. Key analogs and their structural distinctions include:
Key Observations :
- Phenoxy vs. Methyl/Methoxy Groups: The 3-phenoxyphenyl group in the target compound may enhance π-π stacking interactions with biological targets compared to simpler methyl or methoxy substituents .
- Methoxy Positioning : The 2,3-dimethoxy substitution is associated with improved receptor binding in neurological targets, as seen in SA4503, a sigma-1 receptor agonist .
Physicochemical Properties
Comparative molecular weights and solubility profiles:
Key Observations :
- Increased molecular weight in the target compound (vs.
- Phenoxy groups may reduce water solubility compared to methoxy analogs, necessitating salt formulations for bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
